N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a complex organic compound that features a thiadiazole ring, a methoxybenzyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of sulfuric acid at 60–70°C for 8 hours, followed by neutralization with ammonia solution . This reaction forms the thiadiazole ring, which is then further functionalized to introduce the phenylbutanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antileukemic agent, with studies indicating cytotoxic effects against leukemia cell lines.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting phosphatidylserine externalization . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
- 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Uniqueness
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group, in particular, plays a crucial role in its interaction with biological targets, setting it apart from other thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(16-6-4-3-5-7-16)12-18(24)21-20-23-22-19(26-20)13-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBGRXCVXTWGIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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